molecular formula C11H14N2O2 B2388662 N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide CAS No. 2094716-06-8

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide

Cat. No.: B2388662
CAS No.: 2094716-06-8
M. Wt: 206.245
InChI Key: WMFLXTDMJLSDRZ-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an alkyne to form the oxazole ring through a 1,3-dipolar cycloaddition reaction . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are usually carried out under mild conditions, often in the presence of a base or a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of eco-friendly and cost-effective synthetic routes is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the oxazole ring .

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide is unique due to its specific cyclopropyl and methylprop-2-enamide substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-11(14)13(2)7-10-12-6-9(15-10)8-4-5-8/h3,6,8H,1,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFLXTDMJLSDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=C(O1)C2CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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